An In-depth Technical Guide toTriazolo[1,5-a]pyridin-8-ol: Structure, Properties, and Potential Applications
An In-depth Technical Guide toTriazolo[1,5-a]pyridin-8-ol: Structure, Properties, and Potential Applications
An In-depth Technical Guide to[1][2][3]Triazolo[1,5-a]pyridin-8-ol: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the heterocyclic compound[1][2][3]Triazolo[1,5-a]pyridin-8-ol. Given the limited direct literature on this specific analog, this document synthesizes information from closely related structures to offer expert insights into its chemical structure, predicted physicochemical properties, plausible synthetic routes, and potential applications for researchers, scientists, and drug development professionals.
Introduction and Molecular Structure
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant pharmacophore found in numerous biologically active compounds.[4] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an attractive core for designing novel therapeutic agents. This guide focuses on the 8-hydroxy derivative,[1][2][3]Triazolo[1,5-a]pyridin-8-ol, a molecule of interest for its potential as a chelating agent and its capacity for further functionalization.
The core structure consists of a pyridine ring fused with a 1,2,4-triazole ring. The hydroxyl group at the 8-position introduces functionalities that can significantly influence the molecule's electronic properties, solubility, and biological activity.
Caption: Chemical structure of[1][2][3]Triazolo[1,5-a]pyridin-8-ol.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Range | Rationale/Comparison |
| Molecular Formula | C₆H₅N₃O | - |
| Molecular Weight | 135.12 g/mol | - |
| Appearance | White to off-white solid | Typical for similar heterocyclic compounds. |
| Melting Point | > 200 °C | 8-Hydroxyquinoline has a melting point of 73-75 °C. The fused triazole ring is expected to increase crystal lattice energy and thus the melting point. |
| Boiling Point | > 300 °C | High due to hydrogen bonding and polarity. |
| Solubility | Soluble in DMSO, DMF, and hot alcohols. Sparingly soluble in water. | The hydroxyl group enhances polarity, but the fused aromatic system limits water solubility.[5] |
| pKa | ~8-9 (for the hydroxyl proton) | Similar to the phenolic proton of 8-hydroxyquinoline. |
| LogP | 0.5 - 1.5 | Estimated based on the balance of the hydrophilic -OH group and the lipophilic aromatic core. |
Plausible Synthesis and Methodology
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core typically involves the cyclization of a 2-aminopyridine derivative.[1][2] For the synthesis of[1][2][3]Triazolo[1,5-a]pyridin-8-ol, a plausible starting material would be 2-amino-3-hydroxypyridine.
Proposed Synthetic Pathway:
The proposed synthesis involves a two-step process:
-
Formation of an N-(pyrid-2-yl)formamidoxime intermediate: Reacting 2-amino-3-hydroxypyridine with a suitable reagent to introduce the formamidoxime moiety.
-
Cyclization: Intramolecular cyclization of the intermediate to form the fused triazole ring.
Caption: Proposed synthetic workflow for[1][2][3]Triazolo[1,5-a]pyridin-8-ol.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of N-(3-hydroxy-pyridin-2-yl)formamidoxime
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To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane), add formic acid (1.1 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(3-hydroxy-pyridin-2-yl)formamide.
-
Dissolve the crude formamide in ethanol, and add hydroxylamine hydrochloride (1.5 eq) and a base (e.g., sodium acetate, 1.5 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield N-(3-hydroxy-pyridin-2-yl)formamidoxime.
Step 2: Synthesis of[1][2][3]Triazolo[1,5-a]pyridin-8-ol
-
Dissolve the N-(3-hydroxy-pyridin-2-yl)formamidoxime (1.0 eq) in a suitable solvent such as toluene.
-
Add a dehydrating agent like trifluoroacetic anhydride (TFAA) (1.2 eq) or polyphosphoric acid (PPA).[2]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
If using TFAA, quench the reaction with a saturated aqueous solution of sodium bicarbonate. If using PPA, pour the reaction mixture onto ice.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain[1][2][3]Triazolo[1,5-a]pyridin-8-ol.
Potential Applications and Research Directions
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[7][8]
Kinase Inhibition:
Derivatives of the[1][2][3]triazolo[1,5-a]pyridine core have been investigated as inhibitors of various kinases, such as Janus kinase 2 (JAK2). The 8-position is a key point for substitution to achieve potency and selectivity. The hydroxyl group of[1][2][3]Triazolo[1,5-a]pyridin-8-ol could serve as a handle for further derivatization to explore its potential as a kinase inhibitor.
Metal Chelation:
The 8-hydroxyquinoline scaffold is a well-known metal chelator.[6] The nitrogen of the pyridine ring and the adjacent hydroxyl group form a stable chelation site for various metal ions. It is plausible that[1][2][3]Triazolo[1,5-a]pyridin-8-ol would exhibit similar properties, making it a candidate for applications in:
-
Bioinorganic Chemistry: Studying the role of metal ions in biological systems.
-
Therapeutics: As a potential agent for treating diseases related to metal dysregulation.
-
Sensing: As a fluorescent sensor for metal ions.
Antiviral and Antimicrobial Activity:
The triazole and pyridine moieties are present in many antimicrobial and antiviral agents.[8][9] The fusion of these two rings in[1][2][3]Triazolo[1,5-a]pyridin-8-ol, along with the reactive hydroxyl group, makes it a promising candidate for screening against various pathogens.
Conclusion
[1][2][3]Triazolo[1,5-a]pyridin-8-ol represents a promising yet underexplored molecule with significant potential in medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. Further experimental investigation is warranted to fully elucidate its characteristics and unlock its potential applications.
References
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ResearchGate. (n.d.). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. Retrieved from [Link]
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SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
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